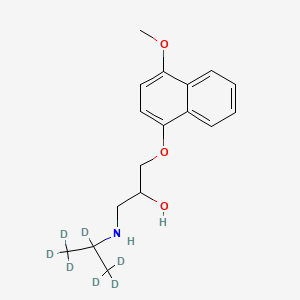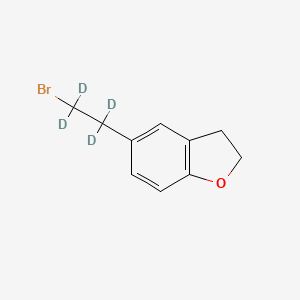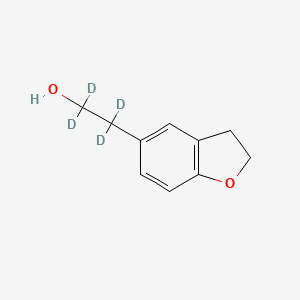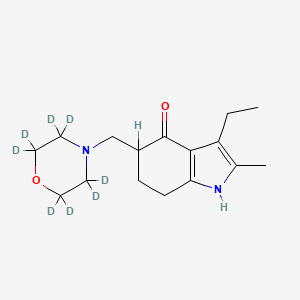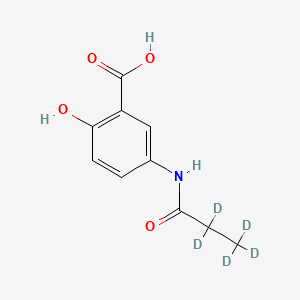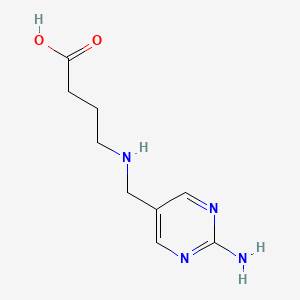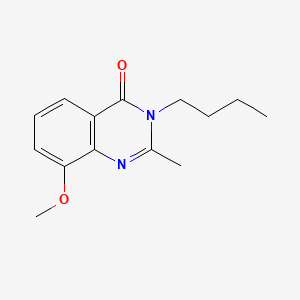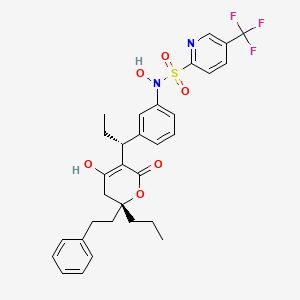
5-iPF2alpha-VI-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iPF2α-VI-d11 is a compound that contains 11 deuterium atoms and is used as an internal standard for the quantification of 5-iPF2α-VI by GC- or LC-mass spectrometry . It is a prostaglandin-like product of free-radical induced lipid peroxidation .
Molecular Structure Analysis
The molecular formula of 5-iPF2α-VI-d11 is C20H23D11O5 . The compound contains 11 deuterium atoms at the 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, and 20 positions.Physical And Chemical Properties Analysis
The molecular weight of 5-iPF2α-VI-d11 is 365.5 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 12 . The Exact Mass and Monoisotopic Mass of the compound is 365.30966839 g/mol .Applications De Recherche Scientifique
Biomarker for Oxidative Stress : Isoprostanes like 5-iPF2alpha-VI, formed as a result of free-radical-catalyzed lipid peroxidation, are significant markers of oxidant stress in vivo. They are abundant in human urine, facilitating more accurate determinations of oxidative stress levels (Adiyaman et al., 1998).
Role in Hypercholesterolemia : Research has shown that urinary excretion of isoprostanes like iPF2alpha-VI is significantly increased in hypercholesterolemic patients. This suggests a link between isoprostane levels and the presence of oxidative stress in conditions like hypercholesterolemia (Reilly et al., 1998).
Discovery and Quantitation in Biological Systems : The total synthesis of isoprostanes, including groups like iPF2alpha-VI, and their measurement in biological fluids have been key in understanding their role in diseases such as Alzheimer's and atherosclerosis (Rokach et al., 2004).
Association with Atherosclerotic Lesions : Isoprostanes are present in human atherosclerotic lesions, indicating their involvement in the oxidative stress processes within these plaques. Quantifying these compounds could aid in the development of antioxidant therapies (Praticò et al., 1997).
Involvement in Idiopathic Pulmonary Fibrosis : Isoprostanes are studied in the context of idiopathic pulmonary fibrosis (IPF), reflecting their role in fibrotic and inflammatory processes in lung diseases (Conte et al., 2013).
Index of Lipid Peroxidation in Humans : 5-iPF2alpha-VI-d11 serves as a novel index of lipid peroxidation in vivo, offering a sensitive and precise measure of oxidative stress. It's particularly important as it is formed in a free radical- but not COX-dependent manner (Praticò et al., 1998).
Safety and Hazards
Mécanisme D'action
Target of Action
5-iPF2alpha-VI-d11 is an internal standard for the quantification of (±)5-iPF2alpha-VI . It is primarily used in GC- or LC-mass spectrometry . The compound’s primary targets are the isoprostanes, which are prostaglandin-like products of free-radical induced lipid peroxidation .
Mode of Action
This compound interacts with its targets by being used as a reference standard in the quantification of (±)5-iPF2alpha-VI . This allows for accurate measurements of (±)5-iPF2alpha-VI levels in various samples.
Biochemical Pathways
The compound is involved in the biochemical pathways of lipid peroxidation . Isoprostanes, including iPF2alpha-VI, are formed from arachidonic acid and other polyunsaturated fatty acids . These compounds are the products of free-radical induced lipid peroxidation .
Pharmacokinetics
It is known that the compound is used as an internal standard in mass spectrometry, which suggests that it is likely to have good stability and detectability in various sample types .
Result of Action
The primary result of the action of this compound is the accurate quantification of (±)5-iPF2alpha-VI . This can provide valuable information about the levels of lipid peroxidation in a sample, which is useful in research areas such as oxidative stress and reactive species .
Action Environment
The action of this compound is influenced by the conditions of the sample and the mass spectrometry method used . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds in the sample .
Analyse Biochimique
Biochemical Properties
5-iPF2alpha-VI-d11 plays a crucial role in biochemical reactions as an internal standard for the quantification of 5-iPF2alpha-VI by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Isoprostanes, including 5-iPF2alpha-VI, are formed from arachidonic acid through free-radical induced lipid peroxidation. These compounds interact with various enzymes and proteins involved in oxidative stress pathways. For instance, they are known to interact with cyclooxygenase enzymes, which are involved in the formation of prostaglandins from arachidonic acid .
Cellular Effects
This compound influences various cellular processes by serving as a marker for oxidative stress. It affects cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in cells indicates increased lipid peroxidation, which can lead to alterations in cell function. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in oxidative stress pathways. It acts as an indicator of lipid peroxidation, which is a process where free radicals attack lipids containing carbon-carbon double bond(s), especially polyunsaturated fatty acids. This compound can also influence enzyme activity, either by inhibiting or activating enzymes involved in the oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial for its accurate quantification in mass spectrometry. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can occur over extended periods or under harsh conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to oxidative stress markers like this compound can lead to significant cellular changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it serves as a reliable marker for oxidative stress without causing significant adverse effects. At high doses, it can induce toxic effects, including increased lipid peroxidation and oxidative damage to tissues. Threshold effects have been observed, where a certain dosage level leads to a marked increase in oxidative stress markers .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid peroxidation. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. These interactions can affect metabolic flux and the levels of various metabolites, including other isoprostanes and prostaglandins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by factors such as the presence of specific transporters and the overall oxidative stress status of the cell. This compound can be found in various cellular compartments, including the cytoplasm and membranes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and associated with cellular membranes. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of this compound can be influenced by its localization, as it interacts with various biomolecules involved in oxidative stress responses .
Propriétés
IUPAC Name |
(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-AOORLBIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

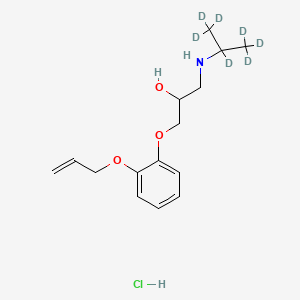
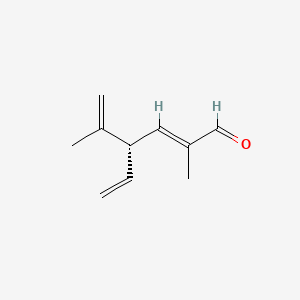
![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)
